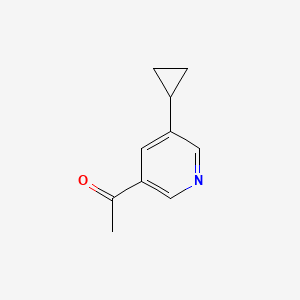
1-(5-Cyclopropylpyridin-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Cyclopropylpyridin-3-yl)ethanone is a chemical compound with the molecular formula C10H11NO . It is primarily used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 1-(5-Cyclopropylpyridin-3-yl)ethanone consists of a cyclopropyl group attached to a pyridine ring via an ethanone linker . The molecular weight of this compound is approximately 161.2 .Scientific Research Applications
Catalytic Transformation of Biomass-Derived Chemicals
Research on the catalytic transformation of biomass-derived furfurals into cyclopentanones reveals the importance of cyclopentanone derivatives in synthesizing compounds with commercial prospects. This work emphasizes the development of scalable, selective, and environmentally friendly processes, which could also apply to the synthesis and application of 1-(5-Cyclopropylpyridin-3-yl)ethanone (Dutta & Bhat, 2021).
Jasmonic Acid and Its Derivatives
The synthesis, usage, and biological activities of jasmonic acid, a plant stress hormone, have been extensively reviewed. This research highlights the potential of small molecules, including cyclopentanone compounds, in medicinal chemistry, which could inform applications of 1-(5-Cyclopropylpyridin-3-yl)ethanone in drug development and other therapeutic areas (Ghasemi Pirbalouti, Sajjadi, & Parang, 2014).
Overview of Hydroxycoumarin Chemistry
The study of hydroxycoumarins, including their synthesis, reactivity, and applications in various fields of biology, could provide a framework for investigating the biological properties and potential applications of 1-(5-Cyclopropylpyridin-3-yl)ethanone in areas such as genetics, pharmacology, and microbiology (Yoda, 2020).
Cyclodextrins in Industry
The review on cyclodextrins emphasizes their role as molecular chelating agents, forming inclusion complexes that can significantly modify the properties of materials. This suggests potential research applications for 1-(5-Cyclopropylpyridin-3-yl)ethanone in forming complexes with cyclodextrins for use in pharmaceuticals, food, and other industries (Valle, 2004).
Enzymatic Treatment of Pollutants
The enzymatic approach to the degradation of organic pollutants highlights the role of enzymes and redox mediators in treating recalcitrant compounds. This area of research could explore the use of 1-(5-Cyclopropylpyridin-3-yl)ethanone as a substrate or mediator in enzymatic reactions aimed at environmental remediation (Husain & Husain, 2007).
Mechanism of Action
properties
IUPAC Name |
1-(5-cyclopropylpyridin-3-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-7(12)9-4-10(6-11-5-9)8-2-3-8/h4-6,8H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQOWFPZJEOHITB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=CC(=C1)C2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50744487 |
Source


|
| Record name | 1-(5-Cyclopropylpyridin-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50744487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Cyclopropylpyridin-3-yl)ethanone | |
CAS RN |
1256818-46-8 |
Source


|
| Record name | Ethanone, 1-(5-cyclopropyl-3-pyridinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256818-46-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(5-Cyclopropylpyridin-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50744487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methylpropyl 4-[(2S)-3-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propyl]imidazole-1-carboxylate](/img/structure/B593740.png)
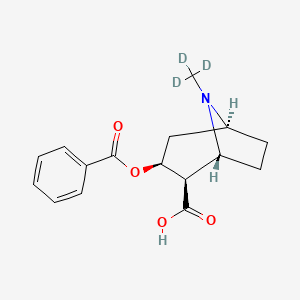
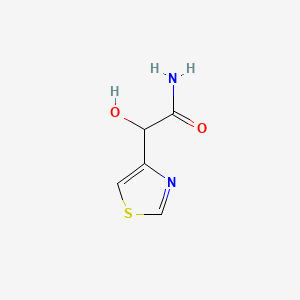
![(1S,9S,10R)-4-methoxy-17-methyl-13-methylidene-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraene](/img/structure/B593743.png)
![N-[(4S)-4-Amino-5-[(2-aminoethyl]amino]P](/img/structure/B593745.png)
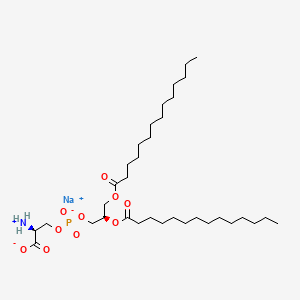
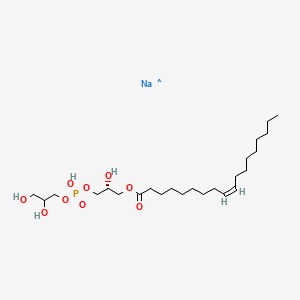
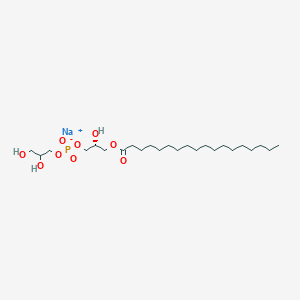

![3,4-dichloro-N-[(1r,2r)-2-(diethylamino)cyclohexyl]-N-methylbenzamide](/img/structure/B593753.png)


![Phenyl-[M-(2-hydroxytetradecyloxy)phenyl]iodonium hexafluoroantimonate](/img/structure/B593757.png)